molecular formula C20H22N2O3S2 B2802136 N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide CAS No. 941996-97-0

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2802136
CAS No.: 941996-97-0
M. Wt: 402.53
InChI Key: BIUZQZSQAFWHRB-UHFFFAOYSA-N
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Description

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core, a morpholino group, and a thiophene substituent. Its structure combines aromatic, heterocyclic, and sulfonamide functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. The morpholino group (a six-membered ring containing oxygen and nitrogen) may enhance solubility and modulate pharmacokinetic properties, while the thiophene moiety contributes to electronic interactions due to its sulfur atom and π-conjugated system .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-13-26-20)22-9-11-25-12-10-22/h1-8,13-14,19,21H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUZQZSQAFWHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-sulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

The sulfonamide moiety in N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is crucial for its biological activity. Sulfonamides have been extensively studied for their ability to inhibit various enzymes, particularly those involved in critical biochemical pathways.

Key Enzyme Targets:

  • Carbonic Anhydrases (CAs): These enzymes are involved in maintaining acid-base balance and are implicated in several diseases, including cancer. Compounds similar to this compound have shown promise as potent inhibitors of specific isoforms of CAs, such as CA IX and CA XII, which are overexpressed in tumor tissues .
  • Proteases: The compound may also exhibit inhibitory effects against proteases like HIV-1 protease and serine proteases, which are vital targets for antiviral and anti-inflammatory therapies .

Therapeutic Potential

This compound has demonstrated potential in the development of therapeutic agents for various conditions:

Applications:

  • Anticancer Agents: The ability to inhibit tumor-associated carbonic anhydrases suggests a role in cancer therapy. Inhibitors targeting these enzymes can disrupt tumor growth and metastasis .
  • Antiviral Agents: By inhibiting viral proteases, this compound could contribute to the development of new antiviral drugs, particularly against HIV .

Structural Characteristics

The structural features of this compound significantly influence its pharmacological properties:

Structural Feature Description
Morpholine Ring Enhances solubility and bioavailability; contributes to binding interactions with target enzymes.
Thiophene Group Provides additional electronic properties that may enhance enzyme interaction.
Naphthalene Backbone Contributes to hydrophobic interactions, improving binding affinity to active sites of enzymes.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

  • Inhibition of Carbonic Anhydrases:
    • Research has shown that derivatives of sulfonamides exhibit low nanomolar affinity for carbonic anhydrases, indicating their potential as effective inhibitors in cancer treatment .
  • Design of Antiviral Compounds:
    • Studies have explored the design of sulfamide derivatives as inhibitors of HIV protease, showcasing their potential role in developing new antiviral therapies .
  • Pharmacokinetic Properties:
    • The introduction of polar functional groups has been linked to improved pharmacokinetic profiles, enhancing the overall efficacy of these compounds as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine and thiophene rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Backbones

a. N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)

  • Key Differences: Replaces the morpholino group with a 2,2,6,6-tetramethylpiperidinyl (TEMPO) radical. Substitutes thiophen-2-yl with a naphthalen-2-yl group. Contains dual phenylsulfonyl groups instead of a single naphthalene-2-sulfonamide.
  • This reduces solubility but may enhance binding to hydrophobic targets .

b. N-(2-(4-Fluorophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2h)

  • Key Differences :
    • Features a 4-fluorophenyl group instead of thiophen-2-yl.
    • Retains the TEMPO radical and dual sulfonamide groups.
  • However, the absence of thiophene reduces π-π stacking interactions .
Thiophene-Containing Analogues

a. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (e)

  • Key Differences: Contains a naphthalen-1-yloxy group instead of naphthalene-2-sulfonamide. Uses a methylamine chain rather than a morpholinoethyl linker.
  • The methylamine group offers less steric hindrance than morpholino .

b. (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f)

  • Key Differences :
    • Incorporates dual thiophen-2-yl groups via ethoxy and ethylamine linkers.
    • Lacks a sulfonamide group, instead featuring a tetrahydronaphthalen-2-amine core.
Analytical Characterization
  • Common Techniques: NMR/HRMS: Used universally to confirm sulfonamide and heterocyclic structures (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholino protons at δ 3.5–3.7 ppm) .

Functional and Pharmacological Implications

  • Target Compound: The morpholino group may improve solubility relative to TEMPO analogues (e.g., 2g/2h), while the thiophene enhances electronic interactions.
  • Analogues :
    • TEMPO-containing derivatives (2g/2h) show utility in radical-mediated processes but face stability challenges in biological systems.
    • Thiophene-free analogues (e.g., 2h) exhibit reduced π-stacking but better metabolic stability .

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H22N2O3S2
  • Molecular Weight : 402.53 g/mol
  • IUPAC Name : N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-2-sulfonamide

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, antiproliferative, and potential antiviral effects. Below is a summary of its notable biological activities:

Antimicrobial Activity

Research has shown that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:

CompoundMIC (µg/mL)Pathogen
5a0.22Staphylococcus aureus
5b0.25Staphylococcus epidermidis
5c0.30Escherichia coli

These values indicate that the compound effectively inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent .

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against various cancer cell lines, with promising results. For instance, the compound demonstrated potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were recorded as follows:

Cell LineIC50 (µM)
MCF-70.51 ± 0.03
A5490.33 ± 0.01

These findings suggest that this compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

The mechanism underlying the antiproliferative activity appears to involve the inhibition of tubulin polymerization, which is critical for cell division. Molecular docking studies indicate that the compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

  • Study on Antiviral Activity : A study highlighted the potential antiviral properties of sulfonamide derivatives, noting that compounds with similar structures exhibited enhanced activity against viral replication in vitro .
  • Combination Therapy : Research into hybrid compounds has shown that combining this compound with other scaffolds can lead to synergistic effects against resistant bacterial strains .
  • In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models before proceeding to clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide, and how are yields and purity optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Naphthalene sulfonamide core formation : Sulfonation of naphthalene followed by amidation with ethylenediamine derivatives.

Morpholino-thiophene substitution : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for thiophene incorporation, followed by morpholine ring closure via cyclization .

  • Optimization : Use of anhydrous solvents (e.g., THF, DCM), controlled temperatures (0–60°C), and catalysts (e.g., Pd(PPh₃)₄) improves coupling efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. What characterization techniques confirm the structural integrity of this compound?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Assign peaks for naphthalene protons (δ 7.5–8.5 ppm), thiophene (δ 6.8–7.2 ppm), and morpholine (δ 3.5–4.0 ppm) .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ (theoretical m/z ~443.5) and assess purity (>98%) .
  • X-ray crystallography : Resolves 3D conformation, including bond angles between sulfonamide and morpholine groups .

Q. How is the compound’s biological activity assessed in preliminary studies?

  • In vitro assays :

  • Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases (e.g., 10–100 µM range) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ calculations .
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported biological activities (e.g., variable IC₅₀ values across studies)?

  • Root-cause analysis :

  • Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and co-solvents (DMSO concentration ≤0.1%) .
  • Structural analogs : Test derivatives with modified morpholine or thiophene groups to isolate pharmacophore contributions .
    • Validation : Replicate studies in orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?

  • Key modifications :

  • Morpholine ring : Replace with piperazine or thiomorpholine to probe hydrogen-bonding effects .
  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking .
    • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., carbonic anhydrase IX) .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Biophysical techniques :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to immobilized receptors .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
    • Mutagenesis : Engineer target proteins (e.g., point mutations in active sites) to identify critical residues for binding .

Q. What experimental approaches address stability and degradation under physiological conditions?

  • Forced degradation studies :

  • Hydrolysis : Incubate in PBS (pH 7.4, 37°C) and analyze via LC-MS for sulfonamide cleavage .
  • Photostability : Expose to UV light (λ = 254 nm) to assess thiophene ring oxidation .
    • Stabilization : Use lyophilization or antioxidant additives (e.g., ascorbic acid) for long-term storage .

Q. How can solubility limitations be overcome in in vivo studies?

  • Formulation strategies :

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability .
    • Prodrug design : Introduce phosphate esters or glycosides to enhance aqueous solubility .

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